

# A Comparative Guide to the Pharmacokinetics of Cariprazine and Its Active Metabolites

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## Compound of Interest

Compound Name: *Didesmethyl cariprazine*

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This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). The information presented is supported by experimental data from clinical studies to aid in research and drug development.

## Executive Summary

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar I disorder. It is extensively metabolized into two pharmacologically active metabolites, DCAR and DDCAR, which contribute significantly to its overall therapeutic effect. A key feature of cariprazine's pharmacokinetic profile is the long half-life of its metabolites, particularly DDCAR, which results in a prolonged time to reach steady-state concentrations and a delayed elimination from the body. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and a typical pharmacokinetic study workflow.

## Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for cariprazine, DCAR, and DDCAR, including half-life, time to steady state (Tss), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).

Table 1: Half-Life and Time to Steady State

Analyte	Terminal Half-Life ( $t_{1/2}$ )	Time to 90% of Steady State
Cariprazine	2 - 5 days[1]	~1 week[2][3]
Desmethyl-cariprazine (DCAR)	1 - 2 days	~1 week[2][3]
Didesmethyl-cariprazine (DDCAR)	1 - 3 weeks[4]	~3 weeks[2][3]

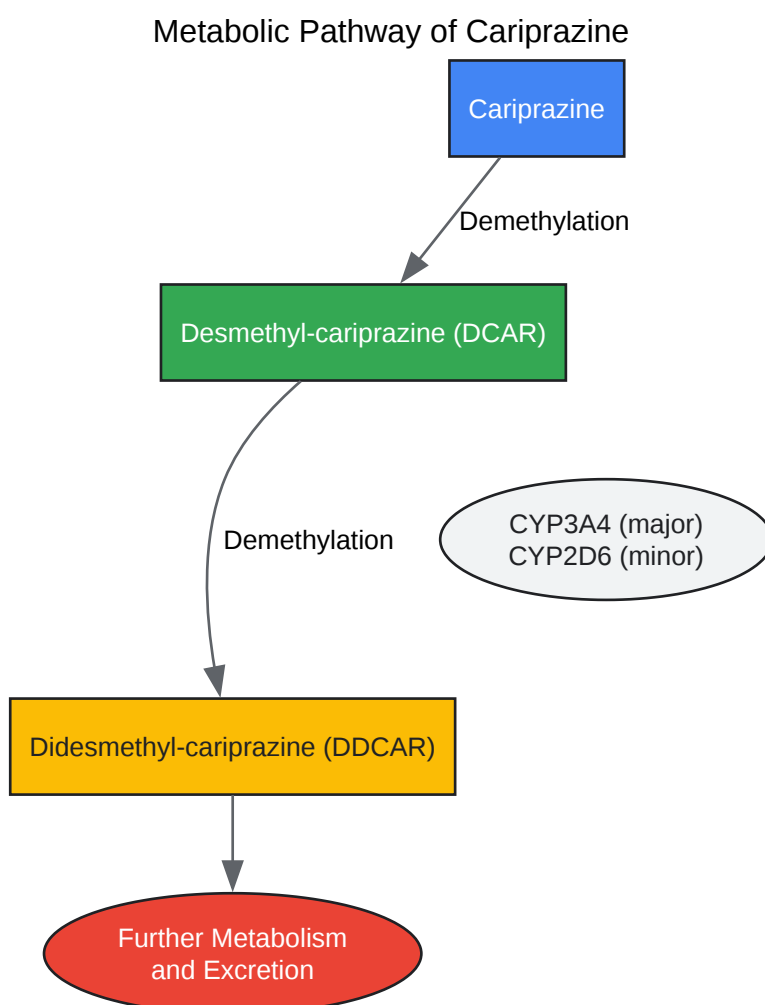
Table 2: Pharmacokinetic Parameters After Single and Multiple Doses of Cariprazine

Dose	Analyte	Cmax (ng/mL)	Tmax (h)	AUC0–24h (ng·h/mL)
3 mg/day (Single Dose)	Cariprazine	7.9 ± 3.4	6.0 (4.0 - 8.0)	123 ± 52
DCAR	2.5 ± 1.0	8.0 (4.0 - 24.0)	43 ± 17	499 ± 204
DDCAR	1.1 ± 0.4	24.0 (8.0 - 24.0)	22 ± 8	
3 mg/day (Steady State)	Cariprazine	27.5 ± 11.2	4.0 (0.0 - 8.0)	
DCAR	11.0 ± 4.5	4.0 (0.0 - 8.0)	201 ± 82	884 ± 369
DDCAR	43.1 ± 18.0	4.0 (0.0 - 8.0)	884 ± 369	
6 mg/day (Single Dose)	Cariprazine	17.6 ± 7.9	4.0 (4.0 - 8.0)	275 ± 123
DCAR	4.8 ± 1.9	8.0 (4.0 - 24.0)	85 ± 34	1007 ± 438
DDCAR	1.8 ± 0.7	24.0 (8.0 - 24.0)	37 ± 15	
6 mg/day (Steady State)	Cariprazine	55.4 ± 24.1	4.0 (4.0 - 8.0)	
DCAR	21.4 ± 8.8	4.0 (4.0 - 8.0)	389 ± 160	1819 ± 759
DDCAR	88.6 ± 37.0	4.0 (4.0 - 8.0)	1819 ± 759	
9 mg/day (Single Dose)	Cariprazine	28.1 ± 13.0	4.0 (4.0 - 8.0)	443 ± 204
DCAR	7.2 ± 2.9	8.0 (4.0 - 24.0)	128 ± 52	1599 ± 695
DDCAR	2.6 ± 1.0	24.0 (8.0 - 24.0)	53 ± 21	
9 mg/day (Steady State)	Cariprazine	88.1 ± 38.3	4.0 (4.0 - 8.0)	
DCAR	32.8 ± 13.5	4.0 (4.0 - 8.0)	596 ± 246	2836 ± 1173
DDCAR	138.2 ± 57.2	4.0 (4.0 - 8.0)	2836 ± 1173	

Data presented as mean  $\pm$  standard deviation for C<sub>max</sub> and AUC, and median (range) for T<sub>max</sub>. Data extracted from a clinical pharmacology study in patients with schizophrenia[5][6].

## Metabolic Pathway of Cariprazine

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1][4] The metabolism involves sequential demethylation to form its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[7] DCAR is formed by the demethylation of cariprazine, and DDCAR is subsequently formed by the demethylation of DCAR.[7] Both metabolites have pharmacological profiles similar to the parent drug.[7]



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Caption: Metabolic conversion of cariprazine to its active metabolites.

## Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from population pharmacokinetic analyses of data from Phase 1, 2, and 3 clinical trials in adult patients with schizophrenia or bipolar mania.[1][7][8]

## Study Design and Patient Population

- **Study Types:** The data were pooled from multiple studies, including single- and multiple-dose trials, as well as open-label and placebo-controlled studies.[5][9]
- **Patient Population:** The studies enrolled adult patients (typically 18-65 years old) diagnosed with schizophrenia or bipolar I disorder.[4][8]

## Dosing and Administration

- **Dosage Range:** Cariprazine was administered orally once daily at doses ranging from 1.5 mg to 9 mg.[5]
- **Formulation:** Cariprazine was administered as immediate-release capsules.

## Pharmacokinetic Sampling

- **Biological Matrix:** Plasma was the primary biological matrix used for the quantification of cariprazine and its metabolites.
- **Sampling Schedule:** Blood samples were collected at various time points, including pre-dose and at multiple time points post-dose, to characterize the full concentration-time profile. In some studies, intensive sampling was performed on the first and last days of treatment, with sparse sampling at other time points.[8]

## Bioanalytical Methodology

- **Analytical Technique:** The concentrations of cariprazine, DCAR, and DDCAR in plasma were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

methods.<sup>[2]</sup> This technique provides high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.

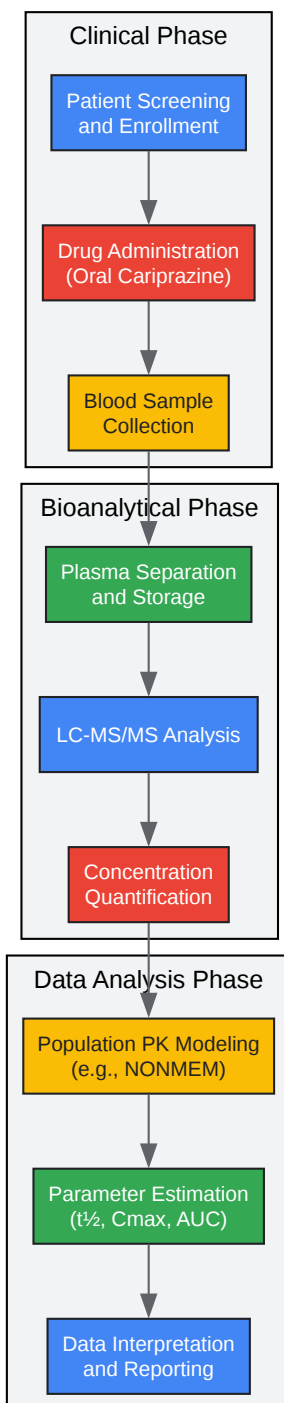
## Data Analysis

- **Pharmacokinetic Modeling:** Population pharmacokinetic models were developed using nonlinear mixed-effects modeling software (e.g., NONMEM).<sup>[1][7]</sup> These models were used to describe the concentration-time profiles of cariprazine and its metabolites and to estimate key pharmacokinetic parameters.
- **Compartmental Models:** The disposition of cariprazine was typically described by a three-compartment model, while two-compartment models were used for DCAR and DDCAR.<sup>[1][7]</sup>
- **Statistical Analysis:** Standard statistical methods were used to summarize the pharmacokinetic parameters.

## Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug like cariprazine.

## Experimental Workflow for a Pharmacokinetic Study

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Caption: A typical workflow for a clinical pharmacokinetic study.

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